molecular formula C9H13Cl3O2 B8374886 Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate

Methyl 2,2-dimethyl-3-(2,2,2-trichloroethyl)cyclopropane-1-carboxylate

Cat. No. B8374886
M. Wt: 259.6 g/mol
InChI Key: YCUDCHKDRGFXPX-UHFFFAOYSA-N
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Patent
US04740612

Procedure details

To 80 ml of methanol solution containing 0.92 g of metallic sodium were added 7.8 g of methyl 2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropanecarboxylate (purity: 87.8%, cis/trans ratio: 88/12) to heat the resulting mixture for 35 hours under reflux. After distilling off the methanol, the mixture was diluted with water, acidified with diluted hydrochloric acid, subjected to extraction with ether. After washing the ether layer with sodium bicarbonate aqueous solution and a saturated sodium chloride aqueous solution, the ether was distilled off. Vacuum distillation was carried out to obtain 5.4 g of methyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate, b.p. 64°-72° C./1.2 mmHg, cis/trans ratio 90.9/9.1, purity 87.8%, yield 79.8%. Further, the sodium bicarbonate aqueous wash solution was acidified to obtain 0.5 g of 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylic acid.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][C:3]1([CH3:15])[CH:5]([CH2:6][C:7](Cl)([Cl:9])[Cl:8])[CH:4]1[C:11]([O:13][CH3:14])=[O:12]>CO>[CH3:2][C:3]1([CH3:15])[CH:5]([CH:6]=[C:7]([Cl:8])[Cl:9])[CH:4]1[C:11]([O:13][CH3:14])=[O:12] |^1:0|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C
Step Two
Name
Quantity
0.92 g
Type
reactant
Smiles
[Na]
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heat the resulting mixture for 35 hours
Duration
35 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
After distilling off the methanol
ADDITION
Type
ADDITION
Details
the mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with ether
WASH
Type
WASH
Details
After washing the ether layer with sodium bicarbonate aqueous solution
DISTILLATION
Type
DISTILLATION
Details
a saturated sodium chloride aqueous solution, the ether was distilled off
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
CC1(C(C1C=C(Cl)Cl)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 79.8%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.